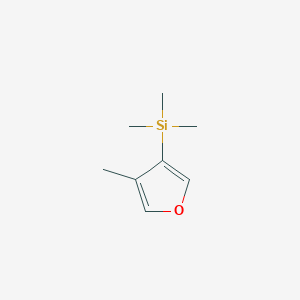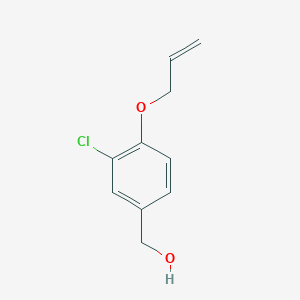![molecular formula C13H21NOS B12561179 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol CAS No. 190589-10-7](/img/structure/B12561179.png)
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is an organic compound with the molecular formula C13H21NOS It is known for its unique structural features, which include a thiol group, an amino group, and a phenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol typically involves the reaction of 3-phenoxypropylamine with methyl 3-chloropropyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-phenoxypropylamine attacks the electrophilic carbon of methyl 3-chloropropyl sulfide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[Methyl(3-sulfanylpropyl)amino]propane-1-thiol
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxypropyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
190589-10-7 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propane-1-thiol |
InChI |
InChI=1S/C13H21NOS/c1-14(10-6-12-16)9-5-11-15-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3 |
InChI Key |
YGNKIARYUPARFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
![[(S)-2-Hydroxypropyl]phosphonic acid diethyl ester](/img/structure/B12561112.png)

![2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]pyrimidin-5-yl octanoate](/img/structure/B12561116.png)
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

![2-(3-Fluorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B12561152.png)
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)




